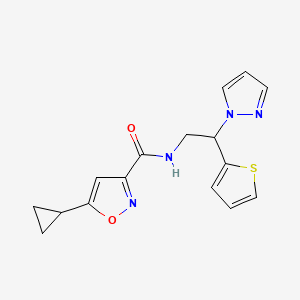
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Disposition and Metabolism of Compounds
A study by Renzulli et al. (2011) explored the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, indicating the importance of understanding how novel compounds are processed in the human body. This research is crucial for developing new medications with similar structures, highlighting the pathways through which drugs are metabolized and eliminated (Renzulli et al., 2011).
Environmental Exposure to Chemical Compounds
Investigations into the environmental exposure of organophosphorus and pyrethroid pesticides in children by Babina et al. (2012) underscore the significance of studying chemical compounds' effects on human health, especially in vulnerable populations. Such studies are pivotal for regulatory and public health policies concerning chemical use and exposure (Babina et al., 2012).
Receptor Characterization in Human Brain
Research by Pike et al. (1995) on delineating 5-HT1A receptors in the human brain using PET and [11C]WAY-100635 offers insights into the methodologies for studying receptor binding and function in vivo, contributing to our understanding of neurological processes and potential treatment targets for psychiatric and neurological disorders (Pike et al., 1995).
Treatment of Conditions
A study on the treatment of Acanthamoeba keratitis with polyhexamethylene biguanide (PHMB) by Larkin et al. (1991) highlights the application of chemical compounds in treating infections. This research demonstrates the potential of PHMB as a new treatment option for Acanthamoeba keratitis, a serious eye infection, indicating the broader implications of chemical research in developing new therapeutic agents (Larkin et al., 1991).
特性
IUPAC Name |
5-cyclopropyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-16(12-9-14(22-19-12)11-4-5-11)17-10-13(15-3-1-8-23-15)20-7-2-6-18-20/h1-3,6-9,11,13H,4-5,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSKCKUZEQKSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

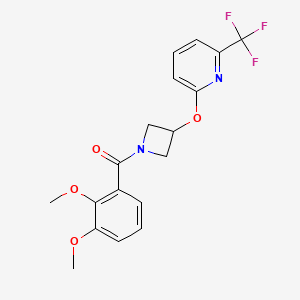
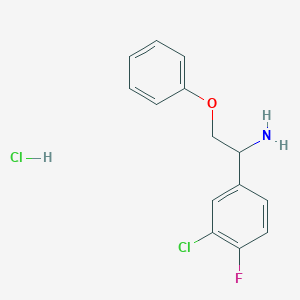
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)
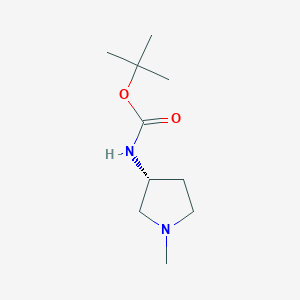
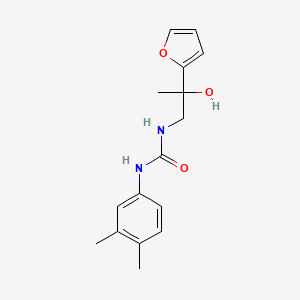
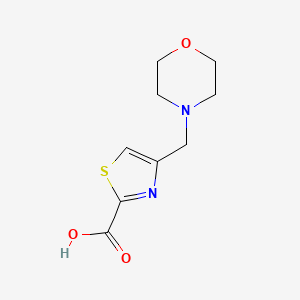

![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)

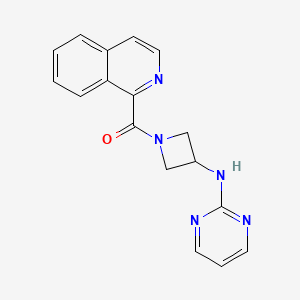
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2717205.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)